Functional Target Divergence: ADAMTS-13 Engagement vs. gp41 Fusion Inhibition
A key differentiator is the compound's functional proteomic profile. BindingDB records ADS-J13 (ChEMBL2352582) as an inhibitor of the ADAMTS-13 protease [1]. This is a clear functional departure from the closely related, earlier-generation compound ADS-J1, which is a well-characterized HIV-1 entry inhibitor that binds the gp41 NHR trimer but has no reported ADAMTS-13 activity [2]. This indicates that the substitution of ADS-J1's phenylazo-naphthalene sulfonic acid group with the 6-methoxy-2-methylpyrimidin-4-yl-amino scaffold in ADS-J13 fundamentally redirects the compound's primary pharmacological target.
| Evidence Dimension | Primary in vitro protein target |
|---|---|
| Target Compound Data | ADAMTS-13 inhibitor (BindingDB ChEMBL2352582) |
| Comparator Or Baseline | ADS-J1: Reported as HIV-1 gp41 fusion inhibitor; no ADAMTS-13 inhibition reported in literature. |
| Quantified Difference | Qualitative shift in primary target enzyme (ADAMTS-13 vs. HIV-1 gp41) |
| Conditions | In vitro biochemical assay (BindingDB data, unknown origin) |
Why This Matters
This target shift is critical for procurement decisions. Researchers of thrombotic microangiopathies require ADAMTS-13 probes, while HIV teams need gp41 inhibitors. Ordering the wrong ADS compound will lead to project failure.
- [1] BindingDB, Entry for ChEMBL2352582, Target: ADAMTS-13. View Source
- [2] Wang H, et al. ADS-J1 inhibits HIV-1 infection and membrane fusion by targeting the highly conserved pocket in the gp41 NHR-trimer. J Virol. 2009. Supporting literature for comparator. View Source
